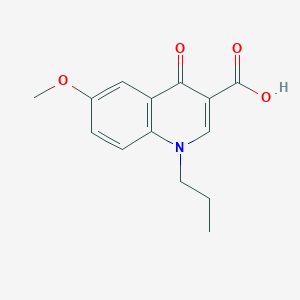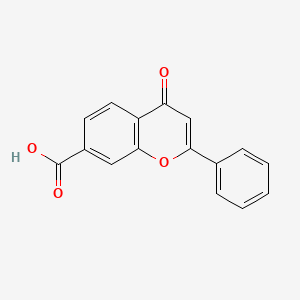
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-amino-2-(5-méthyl-1H-indol-3-yl)acétate chlorhydrate est un composé synthétique qui appartient à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et sont souvent trouvés dans de nombreux produits naturels et produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l' (S)-Ethyl 2-amino-2-(5-méthyl-1H-indol-3-yl)acétate chlorhydrate implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la préparation du noyau indole, qui peut être dérivé de matières premières disponibles dans le commerce telles que le 5-méthylindole.
Formation du dérivé d'acide aminé : Le noyau indole est ensuite fonctionnalisé pour introduire la partie acide aminé. Cela peut être réalisé par une série de réactions, notamment l'alkylation, l'amination et l'estérification.
Résolution des énantiomères : Le mélange racémique résultant est résolu pour obtenir l'énantiomère (S). Cela peut être fait en utilisant des techniques de résolution chirale telles que la chromatographie chirale ou la cristallisation.
Formation du sel chlorhydrate : Enfin, l' (S)-ethyl 2-amino-2-(5-méthyl-1H-indol-3-yl)acétate est converti en son sel chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de la chimie en flux continu peut améliorer l'efficacité et le rendement de la synthèse. De plus, les procédés industriels peuvent intégrer des méthodes plus économiques et évolutives pour la résolution et la purification chirales.
Analyse Des Réactions Chimiques
Types de réactions
(S)-Ethyl 2-amino-2-(5-méthyl-1H-indol-3-yl)acétate chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : La partie indole peut être oxydée pour former les dérivés oxindole correspondants.
Réduction : Le composé peut être réduit pour former des dérivés indole réduits.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile pour introduire différents substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que les halogénoalcanes et les chlorures d'acyle.
Principaux produits formés
Oxydation : Dérivés oxindole.
Réduction : Dérivés indole réduits.
Substitution : Divers dérivés indole substitués selon les réactifs utilisés.
Applications de la recherche scientifique
(S)-Ethyl 2-amino-2-(5-méthyl-1H-indol-3-yl)acétate chlorhydrate a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme élément constitutif pour la synthèse d'agents thérapeutiques potentiels, en particulier ceux ciblant les troubles neurologiques et psychiatriques.
Synthèse organique : Le composé sert d'intermédiaire dans la synthèse de molécules organiques complexes.
Études biologiques : Il est utilisé dans des études pour comprendre l'activité biologique des dérivés de l'indole et leurs interactions avec les cibles biologiques.
Applications industrielles : Le composé peut être utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action de l' (S)-Ethyl 2-amino-2-(5-méthyl-1H-indol-3-yl)acétate chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. La partie indole est connue pour interagir avec divers récepteurs et enzymes dans le corps, influençant les voies biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes in the body, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
®-Ethyl 2-amino-2-(5-méthyl-1H-indol-3-yl)acétate chlorhydrate : L'énantiomère du composé avec des propriétés chimiques similaires mais une activité biologique différente.
5-Méthylindole : Le composé parent utilisé dans la synthèse de l' (S)-Ethyl 2-amino-2-(5-méthyl-1H-indol-3-yl)acétate chlorhydrate.
Acide indole-3-acétique : Un dérivé indole naturel ayant des fonctions biologiques différentes.
Unicité
(S)-Ethyl 2-amino-2-(5-méthyl-1H-indol-3-yl)acétate chlorhydrate est unique en raison de sa stéréochimie spécifique et de ses groupes fonctionnels, qui confèrent des propriétés biologiques et chimiques distinctes. Sa forme énantiomère (S) peut présenter des activités pharmacologiques différentes par rapport à son énantiomère ®, ce qui la rend précieuse pour des applications de recherche et thérapeutiques spécifiques.
Propriétés
Formule moléculaire |
C13H17ClN2O2 |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)12(14)10-7-15-11-5-4-8(2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |
Clé InChI |
FPVZSXHFNLPKFQ-YDALLXLXSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)C)N.Cl |
SMILES canonique |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)

![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)

![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)


![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)


